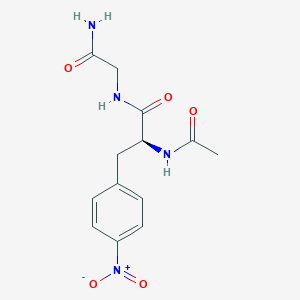![molecular formula C18H26Cl4N8O4S B14583759 Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) CAS No. 61208-73-9](/img/structure/B14583759.png)
Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) is a chemical compound that combines the properties of sulfuric acid and a guanidine derivative. This compound is known for its unique chemical structure, which includes a guanidine moiety linked to a dichloroaniline group. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) typically involves the reaction of 2,6-dichloroaniline with ethylguanidine in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the guanidine moiety, leading to the formation of reduced derivatives.
Substitution: The dichloroaniline group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized guanidine compounds.
Applications De Recherche Scientifique
Sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development for specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dichloroaniline group may also contribute to the compound’s overall biological effects by interacting with specific binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of the compound, known for its use in the production of herbicides and dyes.
Ethylguanidine: Another precursor, used in various chemical syntheses and as a reagent in organic chemistry.
Uniqueness
Sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) is unique due to its combined properties of sulfuric acid and guanidine derivatives. This combination imparts distinctive chemical reactivity and potential biological activity, making it valuable in diverse research fields.
Propriétés
Numéro CAS |
61208-73-9 |
|---|---|
Formule moléculaire |
C18H26Cl4N8O4S |
Poids moléculaire |
592.3 g/mol |
Nom IUPAC |
2-[2-(2,6-dichloroanilino)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C9H12Cl2N4.H2O4S/c2*10-6-2-1-3-7(11)8(6)14-4-5-15-9(12)13;1-5(2,3)4/h2*1-3,14H,4-5H2,(H4,12,13,15);(H2,1,2,3,4) |
Clé InChI |
YCJRHPSOAOJSLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NCCN=C(N)N)Cl.C1=CC(=C(C(=C1)Cl)NCCN=C(N)N)Cl.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)

![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)


phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)


![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)

